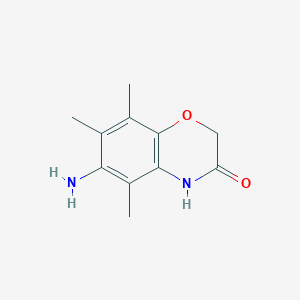

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one

Übersicht

Beschreibung

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one: is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, three methyl groups, and a benzoxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,4,5-trimethylaniline and salicylic acid derivatives.

Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzoxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Processes: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of benzoxazinones, including 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one, exhibit promising anticancer activity. For instance, studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes the isolation of compounds from Capparis sikkimensis that showed significant in vitro anticancer effects .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Some studies suggest that benzoxazinone derivatives can act against a range of pathogens, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .

Agricultural Applications

Herbicide Development

Benzoxazinones are known for their role as natural herbicides produced by plants like maize. They serve as allelochemicals that inhibit the growth of neighboring plants. Research into this compound has shown its potential as a model compound for designing synthetic herbicides that mimic these natural mechanisms .

Pest Resistance

The compound may also contribute to pest resistance in crops. Its application can enhance the defensive mechanisms of plants against herbivores and pathogens by inducing the production of secondary metabolites that deter pests .

Materials Science

Polymer Chemistry

In materials science, this compound is explored as a building block for creating advanced polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has focused on synthesizing polymer composites that leverage the unique characteristics of this benzoxazinone derivative .

Nanomaterials

There is ongoing research into using this compound in the synthesis of nanomaterials. The functionalization of nanoparticles with benzoxazinone derivatives can enhance their performance in various applications, including drug delivery systems and catalysis .

Summary Table of Applications

Case Studies

- Anticancer Activity Study : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the isolation of a novel compound from Capparis sikkimensis that shares structural similarities with this compound and demonstrated significant anticancer properties against multiple cell lines .

- Herbicide Mechanism Research : Research conducted on maize revealed that benzoxazinones play a critical role in allelopathy by inhibiting seed germination and root growth in competing plant species. This study provides insights into how synthetic analogs could be developed for agricultural use .

- Polymer Development Experiment : A recent exploration into polymer composites incorporated this compound to enhance mechanical properties while maintaining flexibility and thermal stability—demonstrating its versatility in materials science applications .

Wirkmechanismus

The mechanism of action of 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-2-one

- 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-4-one

- 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-5-one

Uniqueness

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of an amino group at the 6-position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazine family. Its unique structure, characterized by an amino group and three methyl groups on a benzoxazine ring, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H14N2O2

- CAS Number : 924845-80-7

Biological Activity Overview

The biological activity of this compound has been explored in various contexts. The compound has shown promise in several areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. The zones of inhibition were measured using the paper disc method, demonstrating significant antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| HL | K. pneumoniae | 15 |

| M1L | B. subtilis | 20 |

| M2L | E. coli | 18 |

2. Anticancer Properties

The compound has been studied for its potential as an anticancer agent. In vitro studies suggest that it may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell signaling pathways. For instance, it has been identified as a potent inhibitor of Factor Xa (FXa), a serine protease crucial in the coagulation cascade, with an IC50 value of 3 nM in certain assays .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like FXa, which is significant for developing anticoagulant therapies.

- Cell Signaling Modulation : It may influence pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticoagulant Activity : A study demonstrated that derivatives of benzoxazine compounds could effectively inhibit FXa and have potential applications in anticoagulant drug development .

- Antibacterial Efficacy : In a comparative study involving metal complexes derived from benzoxazines, it was found that the benzoxazine derivatives displayed varying degrees of antibacterial activity against standard bacterial strains .

- Cytotoxicity Studies : Research focused on the cytotoxic effects of this compound on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells through mitochondrial pathways .

Eigenschaften

IUPAC Name |

6-amino-5,7,8-trimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-5-6(2)11-10(7(3)9(5)12)13-8(14)4-15-11/h4,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFHSKFERWZSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1N)C)NC(=O)CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589355 | |

| Record name | 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924845-80-7 | |

| Record name | 6-Amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.